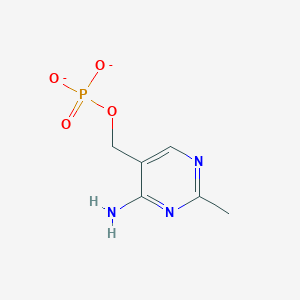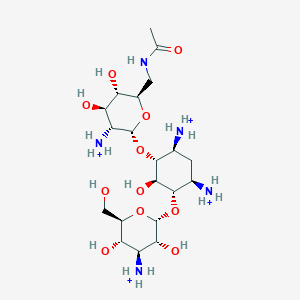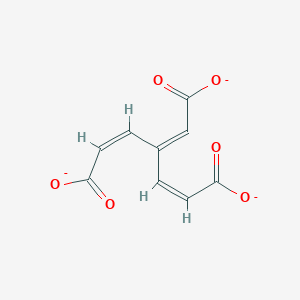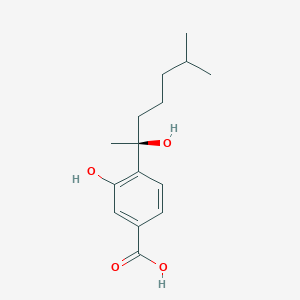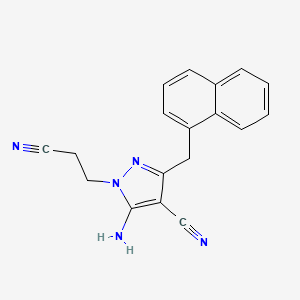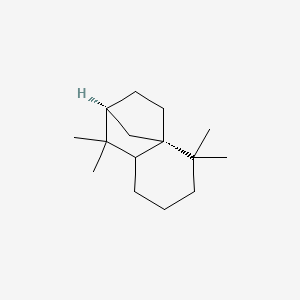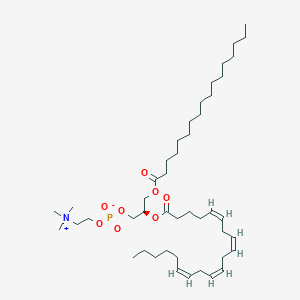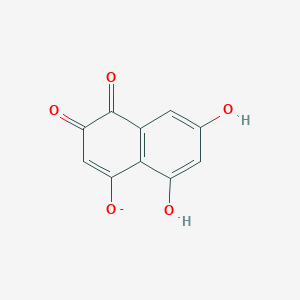
Flaviolin-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flaviolin-2-olate is conjugate base of flaviolin. It is a conjugate base of a flaviolin.
Applications De Recherche Scientifique
Biosynthesis and Structural Insights
- Flaviolin-2-olate, also known as flaviolin, is studied for its biosynthesis involving polyketide origins. Tracer experiments have shown the conversion of shikimic acid into flaviolin through a pathway involving acetic acid (McGovern & Bentley, 1975).
- The structure and activity of Cytochrome P450 158A2, which is suggested to produce polymers of flaviolin, have been extensively studied. This pigment is believed to protect microbes from UV radiation. The enzyme shows a unique ability to produce dimer and trimer products from flaviolin (Zhao et al., 2005).
Potential Medical Applications
- Flaviolin has been proposed as a potential inhibitor of the 3-chymotrypsin-like protease (3CLpro) of the novel coronavirus SARS-CoV2. This finding is based on docking and molecular dynamics studies, suggesting its potential in COVID-19 treatment (Rao et al., 2020).
Antimicrobial Activity
- Flavonoids, including flaviolin, are known for their antimicrobial activities. They have been shown to possess antifungal, antiviral, and antibacterial properties. This makes them subjects of increasing interest in anti-infective research (Cushnie & Lamb, 2005).
Health Benefits and Nutritional Aspects
- Flaviolin is part of the flavonoid class, which is known for various pharmacological potentials. Their widespread presence in foods and beverages has sparked interest in their therapeutic potential for a variety of human diseases (Havsteen, 1983).
- Dietary intake of flavan-3-ols, a category including flaviolin, has been linked to beneficial effects on vascular function. This highlights the importance of flavonoids in dietary habits and their potential health implications (Vogiatzoglou et al., 2013).
Biochemical and Pharmacological Reviews
- The biochemical and pharmacological aspects of flavonoids, such as flaviolin, have been reviewed to stimulate interest in their clinical applications. These compounds show promise in treating a range of health disorders, including inflammation, cancer, cardiovascular issues, and hypoglycemia (Cheng et al., 2020).
Propriétés
Nom du produit |
Flaviolin-2-olate |
|---|---|
Formule moléculaire |
C10H5O5- |
Poids moléculaire |
205.14 g/mol |
Nom IUPAC |
6,8-dihydroxy-3,4-dioxonaphthalen-1-olate |
InChI |
InChI=1S/C10H6O5/c11-4-1-5-9(6(12)2-4)7(13)3-8(14)10(5)15/h1-3,11-13H/p-1 |
Clé InChI |
XNPCAGMCQDGQKK-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)C(=O)C=C2[O-])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



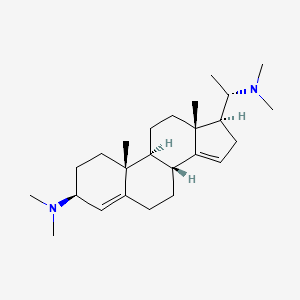
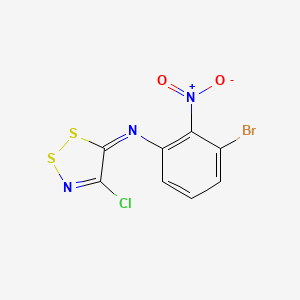
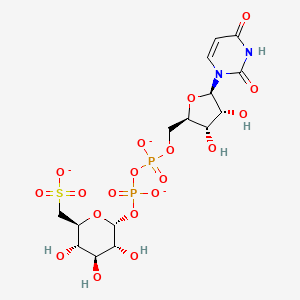
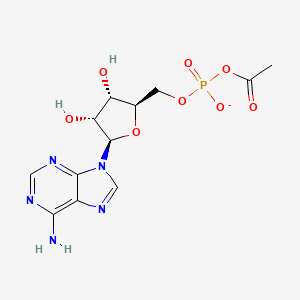
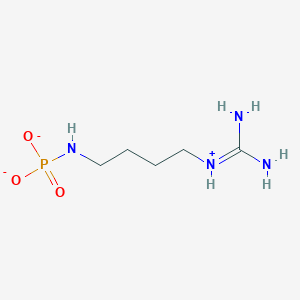
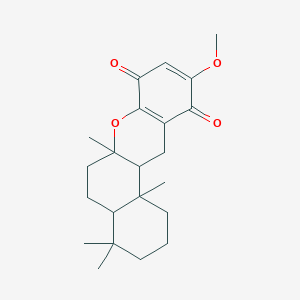
![N-[3-[(2,6-difluorophenyl)sulfonylamino]propyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262867.png)
